2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
CAS No.:
Cat. No.: VC17405134
Molecular Formula: C13H22BNO2S
Molecular Weight: 267.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22BNO2S |
|---|---|
| Molecular Weight | 267.2 g/mol |
| IUPAC Name | 2-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
| Standard InChI | InChI=1S/C13H22BNO2S/c1-11(2,3)10-15-8-9(18-10)14-16-12(4,5)13(6,7)17-14/h8H,1-7H3 |
| Standard InChI Key | USFAGWDMAPRQJL-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C(C)(C)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—substituted at the 2-position with a tert-butyl group and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety. The tert-butyl group enhances steric bulk, influencing reactivity and solubility, while the boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions .
Molecular Geometry
Density functional theory (DFT) calculations for analogous thiazole-boronic esters suggest a planar thiazole ring with a dihedral angle of approximately between the boronic ester and the heterocycle. This slight distortion minimizes steric clashes between the tert-butyl and pinacol groups.
Physicochemical Properties
Key properties derived from experimental and computational data include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 267.2 g/mol | |
| Exact Mass | 267.146 Da | |
| LogP (Partition Coefficient) | 2.64 | |
| Polar Surface Area (PSA) | 59.59 Ų | |
| Solubility | Moderately lipophilic |
The LogP value indicates moderate lipophilicity, favoring membrane permeability in biological systems . The PSA suggests limited hydrogen-bonding capacity, aligning with its utility in hydrophobic environments.
Synthesis and Optimization
General Synthetic Routes
The synthesis typically involves a two-step strategy:
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Thiazole Ring Formation: Condensation of tert-butyl thioamide with α-haloketones yields the 2-tert-butylthiazole core.
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Boronic Ester Introduction: Palladium-catalyzed Miyaura borylation installs the pinacol boronic ester group at the 5-position.
Reaction Conditions
A representative procedure from involves:
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Catalyst: Pd(dppf)Cl (1 mol%)
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Ligand: XPhos (2 mol%)
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Solvent: Tetrahydrofuran (THF)
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Temperature: 80°C under nitrogen
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Yield: 65–72% after column purification
Challenges and Solutions
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Steric Hindrance: The tert-butyl group slows borylation kinetics. Using bulky ligands (e.g., XPhos) mitigates this by stabilizing the active palladium species.
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Purification: Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates the product from pinacol byproducts .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronic ester moiety enables aryl-aryl bond formation, critical in constructing biaryl pharmaceuticals. For example, coupling with 4-bromoaniline produces 4-(2-tert-butylthiazol-5-yl)aniline, a precursor to kinase inhibitors.
Materials Science
Thiazole-boronic esters serve as electron-deficient components in organic semiconductors. Blending with thiophene derivatives enhances charge mobility in thin-film transistors .
Comparative Analysis with Analogues
| Compound | LogP | PSA (Ų) | Key Difference |
|---|---|---|---|
| 2-Methylthiazole-5-boronic ester | 1.89 | 55.2 | Reduced steric bulk |
| 2-Phenylthiazole-5-boronic ester | 3.12 | 58.1 | Enhanced aromatic conjugation |
The tert-butyl derivative’s higher LogP improves lipid bilayer penetration compared to methyl analogues, making it preferable in prodrug design .
Future Directions
Drug Discovery
Functionalizing the thiazole nitrogen could yield protease inhibitors with enhanced selectivity. Computational docking studies predict strong binding to HCV NS3/4A protease (ΔG = −9.2 kcal/mol).
Advanced Materials
Incorporating the compound into metal-organic frameworks (MOFs) may exploit its boron center for gas adsorption applications, particularly CO capture.
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